molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7

Anthra[2,3-j]heptaphene

Cat. No.: B14744266
CAS No.: 214-77-7
M. Wt: 528.6 g/mol
InChI Key: SKNAVPCRWGBZIW-UHFFFAOYSA-N
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Description

Anthra[2,3-j]heptaphene is a polycyclic aromatic hydrocarbon known for its unique structure and properties. It is a member of the anthracene family, characterized by its extended conjugated system, which imparts significant stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-j]heptaphene typically involves multi-step organic reactions. One common method includes the cyclization of linear anthrafurandiones, which are synthesized through the cyclization of anthraquinone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the heptaphene ring structure.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthra[2,3-j]heptaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s extended conjugated system, which allows for the delocalization of electrons and the formation of reactive intermediates .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which Anthra[2,3-j]heptaphene exerts its effects is primarily through the interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms make it a potent candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: Anthra[2,3-j]heptaphene stands out due to its unique heptaphene ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

CAS No.

214-77-7

Molecular Formula

C42H24

Molecular Weight

528.6 g/mol

IUPAC Name

decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene

InChI

InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H

InChI Key

SKNAVPCRWGBZIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48

Origin of Product

United States

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